Cas no 2034244-83-0 (1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea)

1-(3-Chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a chemically synthesized urea derivative featuring a chlorophenyl group and a 3-methyl-1,2-oxazole propyl substituent. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive intermediate. The presence of the chlorophenyl moiety enhances its binding affinity in target interactions, while the oxazole ring contributes to its stability and metabolic resistance. Its structural design allows for versatility in derivatization, making it a valuable scaffold for developing enzyme inhibitors or receptor modulators. The compound exhibits favorable physicochemical properties, including moderate solubility and lipophilicity, facilitating its application in pharmacokinetic studies.
1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea structure
2034244-83-0 structure
Product name:1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea
CAS No:2034244-83-0
MF:C14H16ClN3O2
MW:293.748742103577
CID:6493063
PubChem ID:119099349

1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea
    • 1-(3-chlorophenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
    • 2034244-83-0
    • 1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
    • F6216-0287
    • AKOS026700708
    • Inchi: 1S/C14H16ClN3O2/c1-10-8-13(20-18-10)6-3-7-16-14(19)17-12-5-2-4-11(15)9-12/h2,4-5,8-9H,3,6-7H2,1H3,(H2,16,17,19)
    • InChI Key: CINQMIYVNPDEQJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(NCCCC1=CC(C)=NO1)=O

Computed Properties

  • Exact Mass: 293.0931045g/mol
  • Monoisotopic Mass: 293.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.2Ų

1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6216-0287-20mg
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
20mg
$148.5 2023-09-09
Life Chemicals
F6216-0287-50mg
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
50mg
$240.0 2023-09-09
Life Chemicals
F6216-0287-2mg
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
2mg
$88.5 2023-09-09
Life Chemicals
F6216-0287-10mg
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
10mg
$118.5 2023-09-09
Life Chemicals
F6216-0287-30mg
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
30mg
$178.5 2023-09-09
Life Chemicals
F6216-0287-5μmol
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6216-0287-10μmol
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6216-0287-15mg
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
15mg
$133.5 2023-09-09
Life Chemicals
F6216-0287-20μmol
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
20μmol
$118.5 2023-09-09
Life Chemicals
F6216-0287-100mg
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
2034244-83-0
100mg
$372.0 2023-09-09

Additional information on 1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea

Introduction to 1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea (CAS No. 2034244-83-0)

The compound 1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea, identified by its CAS number 2034244-83-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a methyl-substituted oxazole moiety in its backbone suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of heterocyclic compounds in drug design, particularly those incorporating oxazole scaffolds. The 3-methyl-1,2-oxazol-5-yl group in this compound not only contributes to its structural complexity but also enhances its binding affinity to various enzymes and receptors. This feature is particularly relevant in the development of novel therapeutic agents targeting neurological and inflammatory disorders.

The chlorophenyl substituent further enriches the pharmacophoric profile of this compound by introducing electronic and steric effects that can modulate its biological activity. Such modifications are crucial in optimizing drug-like properties, including solubility, bioavailability, and metabolic stability. The combination of these structural elements makes 1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea a compelling subject for further investigation.

In the context of modern drug discovery, the integration of computational modeling and high-throughput screening has accelerated the identification of lead compounds. The structural motifs present in this molecule align well with current trends in medicinal chemistry, where targeted modifications are employed to enhance efficacy and minimize side effects. The methyl-substituted oxazole moiety, in particular, has been shown to improve binding interactions with biological targets, a finding that underscores its potential utility.

Experimental data from recent publications suggest that derivatives of oxazole exhibit significant pharmacological activity across multiple therapeutic areas. For instance, compounds containing this scaffold have demonstrated anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of atoms in 1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea positions it as a valuable candidate for further pharmacological evaluation.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in pharmaceutical chemistry. The introduction of the chlorophenyl group and the methyl-substituted oxazole necessitate precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and protecting group strategies, are employed to achieve the desired molecular architecture.

The biological evaluation of 1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea is currently underway in several research laboratories. Preliminary results indicate that this compound exhibits promising activity against key targets relevant to chronic diseases. The ability to modulate biological pathways through precise structural modifications is a cornerstone of contemporary drug development strategies.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules. Additionally, the structural features present in this compound could inspire new generations of drugs with improved pharmacokinetic profiles.

In conclusion, 1-(3-chlorophenyl)-3-3-(3-methyl-1,2-oxazol-5-yl)propylurea (CAS No. 2034244-83-0) represents a significant advancement in pharmaceutical chemistry. Its novel structure and promising biological activity position it as a valuable asset in the quest for new therapeutic agents. Further research is warranted to fully elucidate its potential applications and to optimize its pharmacological properties.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd